Regioisomeric Differentiation: 3-Nitro-4-(4-chlorophenoxy) vs. 4-Nitro-3-(4-chlorophenoxy) Substitution Pattern Comparison
The target compound bears the nitro group at the 3-position and the 4-chlorophenoxy group at the 4-position of the methyl benzoate core, a specific regioisomeric arrangement distinct from its closest analog methyl 3-(4-chlorophenoxy)-4-nitrobenzoate (CAS 931414-11-8), where the positions are reversed [1]. Patent literature on phenoxybenzoate herbicides demonstrates that nitro group position is a critical determinant of PPO enzyme inhibition potency: compounds with a 3-nitro substitution pattern adjacent to the phenoxy ether linkage exhibit different electronic effects and binding conformations compared to the 4-nitro regioisomer [2]. The target compound's computed Topological Polar Surface Area (TPSA) of 81.4 Ų and XLogP3 of 3.8 provide a baseline for permeability predictions, though regioisomer-specific biological data remain proprietary [1].
Comparator: Nitro at 4-position (CAS 931414-11-8)
No quantitative bioactivity data available; computed TPSA 81.4 Ų, LogP 3.8 similar
| Evidence Dimension | Nitro group position (regioisomerism) and computed physicochemical parameters |
|---|---|
| Target Compound Data | Nitro at 3-position; 4-chlorophenoxy at 4-position; TPSA = 81.4 Ų; XLogP3 = 3.8 |
| Comparator Or Baseline | Methyl 3-(4-chlorophenoxy)-4-nitrobenzoate (CAS 931414-11-8): Nitro at 4-position; 4-chlorophenoxy at 3-position; anticipated TPSA and LogP near-identical to target |
| Quantified Difference | Regioisomeric positional difference: Nitro group migration from C3 (target) to C4 (comparator); no quantitative bioactivity data available for direct comparison. Class-level inference from phenoxybenzoate herbicide patents indicates regioisomerism profoundly affects PPO binding and herbicidal selectivity. |
| Conditions | In silico computed properties (PubChem); patent literature on phenoxybenzoate herbicide SAR (US 3,941,830; US 4,435,588) |
Why This Matters
Procurement of the correct regioisomer is essential for SAR reproducibility, as the 3-nitro vs. 4-nitro regioisomeric pair are expected to exhibit divergent PPO inhibition profiles, a factor critical in herbicide lead optimization programs.
- [1] PubChem. (2025). Methyl 4-(4-chlorophenoxy)-3-nitrobenzoate, CID 2763473. NCBI. View Source
- [2] Theissen, R.J. (1973). Substituted phenoxybenzoic acids and esters thereof. US Patent 3,941,830. View Source
